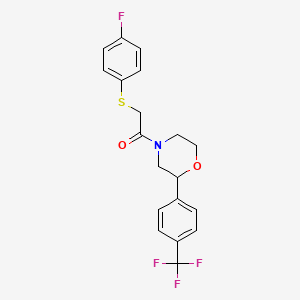

![molecular formula C15H10ClFN4 B2466690 2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline CAS No. 339025-94-4](/img/structure/B2466690.png)

2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline is a chemical compound with the CAS Number: 339025-94-4. Its molecular weight is 300.72 and its IUPAC name is 2-fluorobenzaldehyde (2-chloro-4-quinazolinyl)hydrazone .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H10ClFN4/c16-15-19-13-8-4-2-6-11 (13)14 (20-15)21-18-9-10-5-1-3-7-12 (10)17/h1-9H, (H,19,20,21)/b18-9+ .Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Anticancer Activity

The quinazoline scaffold has been extensively studied for its potential as an anticancer agent. Researchers have investigated the cytotoxic effects of this compound against various cancer cell lines. Its ability to inhibit specific kinases involved in cell proliferation and survival pathways makes it a promising candidate for targeted cancer therapy .

Kinase Inhibitor

The compound’s structure suggests that it could act as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and dysregulation of kinases is associated with various diseases, including cancer. Investigating its selectivity and potency against specific kinases could reveal novel therapeutic targets .

Anti-inflammatory Properties

Quinazoline derivatives have shown anti-inflammatory effects by modulating inflammatory mediators and cytokines. Researchers have explored their potential in conditions such as rheumatoid arthritis, asthma, and inflammatory bowel disease. Further studies are needed to understand the precise mechanisms and optimize their efficacy .

Neuroprotective Effects

Given the compound’s structural features, it may exhibit neuroprotective properties. Quinazolines have been investigated for their ability to enhance neuronal survival, reduce oxidative stress, and attenuate neuroinflammation. These properties make them interesting candidates for neurodegenerative disease research .

Antimicrobial Activity

Quinazoline derivatives have demonstrated antimicrobial effects against bacteria, fungi, and parasites. Researchers have explored their potential as antibacterial agents, antifungal drugs, and antiprotozoal compounds. Investigating their mode of action and optimizing their activity could lead to new therapeutic options .

Photophysical Applications

The compound’s unique structure may allow it to exhibit interesting photophysical properties. Researchers have studied quinazolines as fluorescent probes, sensors, and materials for optoelectronic devices. Their emission properties and solvatochromism make them valuable tools in fluorescence-based assays .

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN4/c16-15-19-13-8-4-2-6-11(13)14(20-15)21-18-9-10-5-1-3-7-12(10)17/h1-9H,(H,19,20,21)/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDLOMPEMQDACN-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC2=NC(=NC3=CC=CC=C32)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC2=NC(=NC3=CC=CC=C32)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2466611.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2466612.png)

![tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate](/img/structure/B2466613.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide](/img/structure/B2466614.png)

![5-Chlorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2466615.png)

![4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide](/img/structure/B2466618.png)

![4-[(Pyrrolidin-2-yl)methoxy]quinoline](/img/structure/B2466620.png)

![N-(1-Cyanoethyl)-3-[(2-hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2466624.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2466629.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid](/img/structure/B2466630.png)